3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Descripción

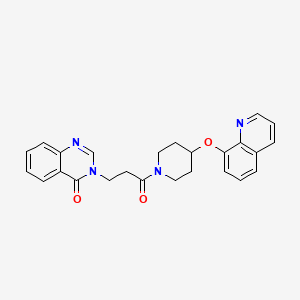

The compound 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (hereafter referred to as Compound A) is a quinazolinone derivative characterized by a 4-(quinolin-8-yloxy)piperidin-1-yl group attached via a 3-oxopropyl chain to the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of Compound A lies in its hybrid architecture, combining a quinazolinone scaffold with a quinoline-substituted piperidine moiety, which may enhance target binding and pharmacokinetic properties.

Propiedades

IUPAC Name |

3-[3-oxo-3-(4-quinolin-8-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c30-23(12-16-29-17-27-21-8-2-1-7-20(21)25(29)31)28-14-10-19(11-15-28)32-22-9-3-5-18-6-4-13-26-24(18)22/h1-9,13,17,19H,10-12,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMNTYZFURXHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of quinazolin-4(3H)-one derivatives typically involves various methods, including microwave-assisted techniques that enhance yield and purity. The specific compound under discussion can be synthesized through nucleophilic ring-opening reactions followed by intramolecular cyclization, resulting in a high-purity product suitable for biological evaluation .

Anticancer Activity

Quinazolin-4(3H)-one derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that it inhibits cell proliferation by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | EGFR Inhibition |

| MCF7 (Breast Cancer) | 15.0 | Histone Deacetylase Inhibition |

| HCT116 (Colorectal Cancer) | 10.0 | PI3K/Akt Pathway Modulation |

Antimalarial Activity

In addition to its anticancer properties, derivatives of quinazolin-4(3H)-one have also been evaluated for antimalarial activity. The compound has shown efficacy against Plasmodium berghei in murine models, indicating potential as a therapeutic agent against malaria. The mechanism appears to involve interference with the parasite's metabolic processes, although further studies are needed to elucidate the exact pathways involved .

Table 2: Antimalarial Activity

The biological activity of This compound can be attributed to several mechanisms:

- EGFR Inhibition : By binding to the active site of EGFR, the compound prevents downstream signaling that promotes cell proliferation and survival.

- Histone Deacetylase Inhibition : This leads to altered gene expression patterns that favor apoptosis in cancer cells.

- Interference with Parasite Metabolism : In the case of malaria, the compound disrupts metabolic pathways within Plasmodium species.

Case Studies

Several studies have highlighted the therapeutic potential of quinazolin-4(3H)-one derivatives:

- Study on Lung Cancer : A recent investigation demonstrated that a similar quinazolin derivative exhibited IC50 values comparable to established chemotherapeutics, suggesting that it could serve as a lead compound for further development .

- Antimalarial Evaluation : Another study reported significant antimalarial activity at low doses, indicating that modifications to the quinazolin structure could enhance efficacy against malaria while reducing toxicity .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of quinazolin-4(3H)-one compounds exhibit significant analgesic and anti-inflammatory effects. The compound has been identified as a potential analgesic agent through its interaction with opioid receptors, specifically the ORL-1 receptor, which plays a crucial role in pain modulation. Studies have shown that compounds similar to 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can effectively reduce pain in animal models, making them promising candidates for pain management therapies .

2. Neuroprotective Effects

The neuroprotective properties of this compound are linked to its ability to modulate neurotransmitter release and protect against neurodegenerative diseases. It has been suggested that the compound may help in treating conditions such as Alzheimer's disease and other dementias by preventing neuronal damage and promoting cognitive function .

3. Antihypertensive Activity

Recent studies have demonstrated that certain quinazoline derivatives possess antihypertensive properties, acting as effective modulators of blood pressure without adversely affecting heart rate. The mechanism involves the blockade of adrenergic receptors, similar to established antihypertensive drugs like prazosin . This suggests that this compound could be explored for hypertension management.

4. Anxiolytic and Antidepressant Effects

The compound has been noted for its anxiolytic and antidepressant effects in preclinical studies. It appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation. The potential for developing new antidepressants based on this compound is an area of active research .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Quinazolinone Derivatives

Structural Features and Substituent Effects

The biological activity of quinazolinones is highly dependent on substituents at the 2-, 3-, and 4-positions. Key comparisons include:

Aliphatic vs. Aromatic Substituents

- Aliphatic-thio derivatives: Compounds such as 2-(aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4 in and ) exhibit potent human carbonic anhydrase (hCA) inhibition, with KI values of 7.1–12.6 nM for hCA IX and 57.8–85.5 nM for hCA I . These substituents enhance enzyme binding due to their flexible, non-aromatic nature.

- Benzylthio derivatives : In contrast, 2-(benzylthio)quinazolin-4(3H)-ones (e.g., compounds 5–11) show reduced activity (KI = 19.3–93.6 nM for hCA IX; 229.4–740.2 nM for hCA I), likely due to steric hindrance from the aromatic ring .

- Compound A: The 4-(quinolin-8-yloxy)piperidin-1-yl group in Compound A is an aliphatic substituent with an electron-withdrawing quinoline moiety.

Piperidine-Containing Derivatives

- 3-[3-[(2R)-3-oxidanylidenepiperidin-2-yl]propyl]quinazolin-4-one (): This structurally related compound features a piperidine ring fused to the quinazolinone core. Its stereochemistry (R-configuration) and hydroxyl group may influence solubility and binding kinetics. Compound A’s piperidin-1-yl group, linked via an ether bond to quinoline, could offer similar solubility benefits while introducing additional aromatic interactions .

Hybrid Systems

- Triazole-quinazolinone hybrids (): Derivatives combining 1,2,3-triazole and quinazolinone moieties show enhanced antimicrobial and anticancer activities due to synergistic effects. While Compound A lacks a triazole group, its quinoline-piperidine system may similarly modulate multiple biological targets .

Enzyme Inhibition

- hCA Inhibitors: Aliphatic-thio derivatives (e.g., compounds 2–4) are superior to benzylthio analogs in hCA inhibition. Compound A’s piperidine-quinoline substituent may mimic aliphatic-thio groups’ flexibility while introducing additional hydrogen-bonding or hydrophobic interactions .

- Electron-Withdrawing Groups: Introduction of 4-Cl, 4-F, or 4-NO2 on benzylthio derivatives (e.g., compound 7, 9, 11) increases hCA I activity (KI = 50.7–93.6 nM) . Compound A’s quinolin-8-yloxy group contains an electron-withdrawing oxygen atom, which could similarly enhance enzyme binding.

Anticancer Potential

- Bisquinazolinones (): Derivatives with diaryl groups exhibit tunable electronic absorption/emission properties, useful in photodynamic therapy. Compound A’s quinoline moiety may confer fluorescence properties, though this requires experimental validation .

- 3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-one (): This derivative shows antimitotic activity, suggesting that aryl substituents at the 3-position enhance anticancer effects. Compound A’s 3-oxopropyl-piperidine chain may similarly influence cell penetration .

Table 1: Key Structural and Activity Comparisons

Métodos De Preparación

Oxidative Cyclization of 2-Aminobenzamides

The quinazolin-4(3H)-one core is typically synthesized via oxidative cyclization of 2-aminobenzamide derivatives. A radical-mediated approach using dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant achieves moderate yields (23–72%) at 130–140°C. For example:

Alternative methods employ transition-metal-free SNAr reactions. Ortho-fluorobenzamides react with amides in DMSO using Cs₂CO₃ (2.5 equiv) at 135°C, forming 2,3-disubstituted quinazolinones in 56–72% yields.

Piperidine-Quinoline Moiety Preparation

Nucleophilic Substitution at Piperidine

The 4-(quinolin-8-yloxy)piperidine component is synthesized via nucleophilic aromatic substitution. 8-Hydroxyquinoline reacts with 4-chloropiperidine derivatives in anhydrous tetrahydrofuran (THF) using NaH as a base:

Ketone Bridge Installation and Final Coupling

Propyl Ketone Linker Synthesis

A three-carbon ketone bridge is introduced via Claisen condensation or alkylation. Ethyl acetoacetate derivatives are condensed with bromopropane, followed by hydrolysis to yield 3-oxopropane intermediates.

Mannich Reaction for Quinazolinone-Piperidine Coupling

The quinazolinone nitrogen undergoes alkylation with a brominated propyl ketone intermediate. Subsequent Mannich reaction with 4-(quinolin-8-yloxy)piperidine in dimethylformamide (DMF) using formaldehyde and cyclic amines (e.g., piperidine) achieves coupling:

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Time

Structural Validation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar quinazolinone core and tetrahedral geometry at the piperidine nitrogen.

Comparative Analysis of Methods

Challenges and Mitigation

Q & A

Q. What are the key considerations when designing analogs of this compound to enhance pharmacological activity?

- Answer :

- Bioisosteric replacement : Substitute the quinoline moiety with isoquinoline to modulate selectivity .

- Prodrug strategies : Introduce ester groups at the propyl chain to improve oral absorption .

- Fragment-based design : Retain the quinazolinone core while optimizing sidechains for target-specific interactions (e.g., adding sulfonamides for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.